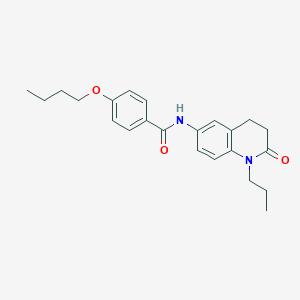

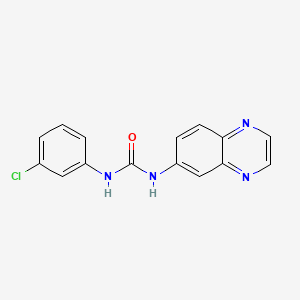

2,4-Dibromo-6-methylphenyl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan derivatives is a topic of interest in several papers. For instance, the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2 is described, highlighting a route that avoids the use of edible fructose and late-stage oxidation . Another paper details the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling . These methods could potentially be adapted for the synthesis of "2,4-Dibromo-6-methylphenyl furan-2-carboxylate" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their properties and applications. The crystal structure of a related compound, [Et2Sn(O2CC4H3S)2], is discussed, showing a skew-trapezoidal planar geometry around the tin atom . Although the specific structure of "this compound" is not provided, the general principles of molecular geometry and substituent effects on furan rings can be inferred from these studies.

Chemical Reactions Analysis

The reactivity of furan derivatives is explored in several papers. For example, Pd(0)-catalyzed cross-coupling reactions on methyl 2,3-dibromofuran-5-carboxylate are used to achieve regioselective substitution, which could be relevant for the functionalization of "this compound" . Additionally, the impact of carboxylation on the stability of the furan ring is investigated, showing that carboxylation can transform a nondissociative resonance into a dissociative one10.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are determined by their molecular structure. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters is described, leading to biobased furan polyesters with specific molecular weights and physical properties . These findings suggest that the introduction of bromine and methyl groups in "this compound" would significantly influence its physical and chemical properties, potentially affecting its suitability for polymer synthesis or other applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Heterocyclic Compounds

A significant application of compounds like 2,4-Dibromo-6-methylphenyl furan-2-carboxylate lies in the synthesis of various heterocyclic compounds. For instance, Chadwick et al. (1973) describe methods for preparing furan- and thiophen-2-carboxylic acids with various substituents, primarily halogen atoms. Their research shows the reactivity of methyl furan-2-carboxylate with bromine in the presence of aluminum chloride to produce different bromo-esters (Chadwick, Chambers, Meakins, & Snowden, 1973).

Development of Disubstituted Furans

Haines et al. (2011) detail the preparation of 2,4-disubstituted furans, an important class of compounds in organic chemistry. This process involves the reaction of sulfonyl carbanions with various halides and aldehydes, indicating the versatility and potential applications of similar furan derivatives in organic synthesis (Haines et al., 2011).

Biological Activities

Anti-Tobacco Mosaic Virus Activities

Furan-2-carboxylic acids, structurally related to this compound, have shown potential biological activities. Yang et al. (2016) isolated compounds from Nicotiana tabacum leaves that exhibited significant anti-Tobacco Mosaic Virus (TMV) activities. These findings open up potential applications in the field of plant protection and virus inhibition (Yang et al., 2016).

Synthesis of Biologically Active Compounds

The versatility of furan-2-carboxylate derivatives in synthesizing biologically active molecules is demonstrated by the work of Ismail et al. (2004). They synthesized compounds with strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the potential medicinal applications of such compounds (Ismail et al., 2004).

Mecanismo De Acción

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Furan derivatives, in general, are known for their remarkable therapeutic efficacy , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Furan derivatives, in general, are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The stability and reactivity of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .

Propiedades

IUPAC Name |

(2,4-dibromo-6-methylphenyl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O3/c1-7-5-8(13)6-9(14)11(7)17-12(15)10-3-2-4-16-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEZVUWJGDFTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=CC=CO2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)